2-Fluoro-3,4-dihydronaphthalen-1(2H)-one
Overview
Description
2-Fluoro-3,4-dihydronaphthalen-1(2H)-one, also known as 2-Fluoro-3,4-dihydronaphthalene, is a heterocyclic compound containing both a fluorine atom and a naphthalene moiety. It is a versatile building block for organic synthesis, and has been used for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is a colorless, crystalline solid with a melting point of 122-124°C and a boiling point of 302°C.
Scientific Research Applications
Synthesis Techniques
- One-Pot Synthesis Method: A novel and efficient one-pot synthesis of 3,4-dihydronaphthalen-1(2H)-ones, including 2-Fluoro derivatives, has been developed using a Pd[(C6H5)3P]4/AgOAc catalytic system. This method is noted for its simplicity, mild reaction conditions, and good yields (65–87%) (Liu et al., 2012).
Chemical Properties and Reactions
- Fluorotetraphenylbismuth in Organic Synthesis: Fluorotetraphenylbismuth has been used for alpha-phenylation of carbonyl compounds, demonstrating the potential of organobismuth(V) compounds in the selective alpha-alkenylation of carbonyl compounds (Ooi et al., 2003).
- Asymmetric Synthesis: Enantioenriched 1-amino-4-fluoro-1,2-dihydronaphthalene derivatives have been accessed through optimized reaction conditions, highlighting the potential for divergent pathways in organic synthesis (Lázaro et al., 2016).
Applications in Organic Chemistry
- Halofluorination of Dihydronaphthalene: Halofluorination of 1,2-dihydronaphthalene has been studied, showing Markovnikov type regioselectivity and the formation of specific dihydronaphthalene derivatives (Stavber & Zupan, 1979).
- Building Blocks for Research: The use of fluoronaphthalene building blocks derived from arynes in pharmaceutical or agricultural research has been highlighted, with a focus on naphthalene derivatives having unique substituent patterns (Masson & Schlosser, 2005).
Medicinal Chemistry and Biological Activity
- Inhibitors in Cancer Research: 3,4-dihydronaphthalen-1(2H)-one derivatives have been synthesized and evaluated as Bcl-2 inhibitors, showing significant antitumor activities against various human neoplastic cell lines (Wang et al., 2017).
- Mast Cell-Stabilising Activity: Novel cyclic analogues of 4-amino-3,4-dihydronaphthalen-1(2H)-ones have been investigated for their potential to modulate allergic and inflammatory phenomena (Barlow et al., 2011).
properties
IUPAC Name |
2-fluoro-3,4-dihydro-2H-naphthalen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGDFJYIDIDZRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80430740 | |
Record name | 2-Fluoro-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80430740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
71019-06-2 | |
Record name | 2-Fluoro-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80430740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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